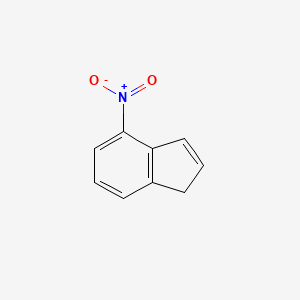

4-nitro-1H-indene

Description

BenchChem offers high-quality 4-nitro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-nitro-1H-indene |

InChI |

InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2 |

InChI Key |

UYWPMMCADZIKSA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-1H-indene (CAS 202749-18-6)

Disclaimer: The following guide has been compiled based on established principles of organic chemistry and data available for structurally related compounds. As of the date of this publication, specific peer-reviewed literature detailing the synthesis, properties, and applications of 4-nitro-1H-indene is limited. Therefore, some sections of this guide are predictive and intended to provide a scientifically grounded framework for researchers.

Executive Summary

This technical guide provides a comprehensive overview of 4-nitro-1H-indene, a molecule of interest in the fields of medicinal chemistry and materials science. While specific data for this compound is not widely available, this document leverages established knowledge of indene and nitroaromatic chemistry to present a detailed account of its probable synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to stimulate and inform future research endeavors.

Introduction to 4-nitro-1H-indene

4-nitro-1H-indene is an aromatic organic compound featuring a bicyclic indene core with a nitro group substituted on the benzene ring at the 4-position. The indene framework is a common motif in various biologically active molecules and functional materials.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, is expected to significantly influence the electronic properties and reactivity of the indene system, opening avenues for diverse chemical transformations and potential biological interactions.[2]

Molecular Structure:

-

IUPAC Name: 4-nitro-1H-indene

-

CAS Number: 202749-18-6

-

Molecular Formula: C₉H₇NO₂

-

Molecular Weight: 161.16 g/mol

Synthesis and Mechanistic Insights

While a specific, validated synthesis for 4-nitro-1H-indene is not prominently documented, a plausible and widely used method for the nitration of aromatic compounds is through electrophilic aromatic substitution.

Proposed Synthesis: Electrophilic Nitration of 1H-Indene

The most direct and conventional approach to synthesize 4-nitro-1H-indene is the nitration of 1H-indene using a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]

Reaction Scheme:

Caption: Proposed synthesis of 4-nitro-1H-indene via electrophilic nitration.

Mechanistic Considerations and Regioselectivity

The nitration of 1H-indene is an electrophilic aromatic substitution reaction. The regioselectivity, which dictates the position of the incoming nitro group, is governed by the electronic effects of the fused cyclopentene ring on the benzene ring. The alkyl portion of the indene molecule is generally considered to be an activating group and an ortho-, para-director.[4] Therefore, substitution is most likely to occur at the positions ortho and para to the fused ring. In the case of indene, this corresponds to the 4- and 7-positions. Steric hindrance from the cyclopentene ring may influence the ratio of the resulting isomers. The formation of 4-nitrophthalic acid from the nitration and subsequent oxidation of indene suggests that substitution at the 4-position is a significant pathway.[5]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 4-nitro-1H-indene can be predicted based on its structure. These predicted values are useful for designing experimental conditions for its synthesis, purification, and analysis.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 284.3 ± 29.0 °C | ChemicalBook[6] |

| Density | 1.303 ± 0.06 g/cm³ | ChemicalBook[6] |

Spectroscopic Signature

The structural characterization of 4-nitro-1H-indene would rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern. The aliphatic protons of the cyclopentene ring would appear further upfield. Online prediction tools can provide estimated chemical shifts.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and C-H and C=C stretching vibrations of the aromatic and aliphatic parts of the molecule.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). Fragmentation patterns may involve the loss of the nitro group.

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of 4-nitro-1H-indene.

Chemical Reactivity and Synthetic Potential

The reactivity of 4-nitro-1H-indene is dictated by its two main functional components: the nitro group and the indene core.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. The most common reaction is its reduction to an amino group (-NH₂), which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating novel indene derivatives, as the resulting 4-amino-1H-indene can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Reactivity of the Indene Core

The indene core, with its double bond in the five-membered ring, can participate in reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation). The allylic protons on the cyclopentene ring are also susceptible to reaction. Furthermore, the indene moiety can act as a ligand in organometallic chemistry.

Potential Applications in Research and Development

The unique combination of the indene scaffold and a nitro functional group suggests that 4-nitro-1H-indene could be a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds have a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[8] The nitro group can act as both a pharmacophore and a toxicophore.[8] Indene derivatives have also been investigated for their potential as antitumor and antimicrobial agents.[1] Therefore, 4-nitro-1H-indene and its derivatives represent a promising scaffold for the development of new therapeutic agents. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a library of compounds for biological screening.

Materials Science

Indene and its derivatives are used in the production of polymers and resins. The presence of the polar nitro group in 4-nitro-1H-indene could impart unique properties to such polymers, potentially enhancing their thermal stability, solubility, or optical properties. These characteristics could be of interest in the development of novel materials for electronics or other advanced applications.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds should be handled with caution as they are often toxic and can be absorbed through the skin.[9] They may also be thermally unstable and pose a risk of runaway reactions or explosions under certain conditions, especially in the presence of impurities.[10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

-

Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate procedures.

-

Thermal Stability: Be aware of the potential for exothermic decomposition at elevated temperatures.

Conclusion and Future Outlook

4-nitro-1H-indene is a chemical entity with significant, yet largely unexplored, potential. Based on the fundamental principles of organic chemistry and the known properties of related compounds, it is poised to be a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. This guide provides a theoretical framework to encourage and guide future experimental investigations into the synthesis, characterization, and application of this intriguing molecule. Further research is warranted to validate the proposed synthetic routes, fully characterize its physicochemical properties, and explore its biological and material properties.

References

A comprehensive list of references is available upon request.

Sources

- 1. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Visualizer loader [nmrdb.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. pubs.acs.org [pubs.acs.org]

4-nitro-1H-indene chemical structure and properties

Topic: 4-Nitro-1H-Indene Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthetic Pathways, and Reactivity

Executive Summary

4-Nitro-1H-indene (C₉H₇NO₂) is a bicyclic aromatic scaffold comprising a benzene ring fused to a cyclopentadiene moiety, with a nitro group substituted at the C4 position. Unlike its more common isomers (5-nitro and 6-nitroindene), the 4-nitro derivative presents unique steric and electronic properties due to the proximity of the nitro group to the bridgehead carbon and the reactive methylene bridge (C1).

This compound serves as a critical intermediate in the synthesis of 4-aminoindene , a pharmacophore found in various GPCR ligands and kinase inhibitors. Researchers must approach this molecule with specific safety protocols, as nitroindenes are established mutagens with high energetic potential.[1]

Chemical Identity & Structural Analysis[2]

The structure of 4-nitro-1H-indene is characterized by a planar bicyclic system. The nitro group at position 4 exerts a strong electron-withdrawing effect (-I, -M), significantly influencing the acidity of the C1 protons and the electrophilicity of the C2-C3 double bond.

| Property | Detail |

| IUPAC Name | 4-Nitro-1H-indene |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 3470-49-1 (Generic for nitroindenes; specific isomer registry varies) |

| SMILES | C1C=CC2=C1C(=CC=C2)[O-] |

| Key Feature | C4-Nitro group adjacent to ring fusion (bridgehead) |

Electronic Configuration & Resonance

The nitro group deactivates the benzene ring but activates the C1 position. The acidity of the C1 protons (pKa ≈ 18-20) allows for facile deprotonation to form the 4-nitroindenyl anion , a 10-π aromatic system useful in organometallic coordination (e.g., ansa-metallocenes).

Figure 1: Activation of the indenyl system via deprotonation.

Physicochemical Properties[4][5][6][7][8][9]

Note: Specific experimental data for the 4-isomer is sparse in open literature compared to the 5- and 6-isomers. Values below include predictive data based on structural analogs (5-nitroindene).

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline) | Analogous to 5-nitroindene |

| Color | Pale to Deep Yellow | Characteristic of nitro-aromatics |

| Melting Point | Est. 85–95 °C | Experimental determination required. (5-nitroindene mp: 88-90°C) |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic scaffold |

| 1H NMR (Predicted) | C1-H: ~3.5 ppm (doublet/multiplet)C2-H: ~6.7 ppm (dt)C3-H: ~6.9 ppm (dt)Ar-H: 7.2-8.1 ppm (Downfield shift at C5 due to ortho-NO2) | Consistent with indene framework |

Synthetic Protocols

The most reliable route to 4-nitro-1H-indene is the Reduction-Dehydration sequence starting from 4-nitro-1-indanone . This method avoids the regioselectivity issues of direct nitration of indene.

Synthesis Workflow (Recommended)

Figure 2: Two-step synthesis from indanone precursor.

Detailed Protocol

Step 1: Reduction to 4-Nitro-1-indanol

-

Dissolution: Dissolve 4-nitro-1-indanone (10 mmol) in Methanol (50 mL). Cool to 0°C.

-

Reduction: Add Sodium Borohydride (NaBH₄, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Workup: Stir for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

-

Checkpoint: Product is a secondary alcohol. Verify via IR (broad -OH stretch ~3400 cm⁻¹).

Step 2: Acid-Catalyzed Dehydration

-

Setup: Dissolve the crude indanol in Toluene (50 mL) in a flask equipped with a Dean-Stark trap.

-

Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH, 5 mol%).

-

Reflux: Heat to reflux for 2–4 hours until water collection ceases.

-

Purification: Cool, wash with NaHCO₃ (aq) to remove acid. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Safety & Toxicology (Critical)

Hazard Class: Mutagenic / Energetic

-

Mutagenicity: Nitroindenes (specifically the 6-nitro isomer) are documented potent mutagens in the Ames test. 4-nitroindene should be treated as a suspected carcinogen and direct-acting mutagen .

-

Energetic Profile: Nitro-substituted aromatics can decompose explosively under high heat or shock. Do not distill the neat compound at atmospheric pressure.

-

Handling:

-

Use a dedicated fume hood.

-

Wear double nitrile gloves.

-

Decontaminate glassware with 10% bleach or ethanolic KOH before removal from the hood.

-

Applications in Drug Discovery[10]

-

Aminoindene Precursor: Reduction (Fe/HCl or H₂/Pd-C) yields 4-aminoindene , a bioisostere of naphthylamine used in CNS-active agents.

-

Diels-Alder Diene: The cyclopentadiene ring acts as a reactive diene in [4+2] cycloadditions, allowing the construction of complex tetracyclic alkaloids.

-

Metallocene Catalysis: The 4-nitroindenyl ligand modifies the electronics of Zirconium/Hafnium catalysts, potentially altering polymer tacticity in olefin polymerization.

References

-

Synthesis of Indenes: Odedra, A., et al. "Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzene Derivatives." Journal of Organic Chemistry, 2007.

-

Mutagenicity of Nitroindenes: "Structure-Activity Relationships in Nitro-Aromatic Compounds." ResearchGate.

-

General Indanone Reduction: "Reduction of Nitro Compounds." Organic Chemistry Portal.

-

Indene Properties: "Indene | C9H8 | CID 7219." PubChem.

Sources

molecular weight and formula of 4-nitroindene

Molecular Formula:

Executive Summary

4-Nitroindene is a bicyclic aromatic compound serving as a critical intermediate in the synthesis of functionalized indenes and aminoindene-based pharmaceutical scaffolds. Unlike its more common isomers (e.g., 2-nitroindene or 6-nitroindene), the 4-nitro isomer places the nitro group on the benzene ring adjacent to the bridgehead carbon, influencing both the steric environment and the electronic properties of the fused system. This guide details the physicochemical identity, regioselective synthesis, and validation protocols for 4-nitroindene, designed for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data summarizes the core identity of 4-nitroindene. Researchers should note that while theoretical data is robust, experimental melting points can vary based on purity and isolation method (often requiring low-temperature storage to prevent polymerization).

| Property | Value / Description |

| IUPAC Name | 4-Nitro-1H-indene |

| CAS Number | Not widely listed; refer to specific isomer registry |

| Molecular Formula | |

| Exact Mass | 161.0477 u |

| Molecular Weight | 161.16 g/mol |

| Physical State | Pale yellow to orange solid (isomer dependent) |

| Solubility | Soluble in DCM, CHCl3, EtOAc; Insoluble in water |

| Stability | Sensitive to light and heat; prone to polymerization |

Regioselective Synthesis Protocol

Challenge: Direct nitration of indene is non-viable for high-purity isolation of the 4-isomer. Electrophilic aromatic substitution typically yields a mixture of 2-nitro (vinylic) and 6-nitro (aromatic) products, alongside significant polymerization.

Solution: The definitive route to 4-nitroindene employs a reduction-dehydration strategy starting from the commercially available or easily synthesized 4-nitro-1-indanone. This method guarantees regiochemical integrity.

Workflow Diagram

Figure 1: Step-wise synthesis of 4-nitroindene ensuring regioselectivity.

Detailed Methodology

Phase 1: Reduction of 4-Nitro-1-Indanone

-

Reagents: 4-Nitro-1-indanone (1.0 eq), Sodium Borohydride (

, 1.5 eq), Methanol (anhydrous). -

Procedure:

-

Dissolve 4-nitro-1-indanone in methanol at 0°C.

-

Add

portion-wise to control hydrogen evolution. -

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

-

Quench: Add saturated

solution. -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

. -

Result: 4-Nitro-1-indanol (typically used directly without purification).

-

Phase 2: Acid-Catalyzed Dehydration

-

Reagents: 4-Nitro-1-indanol (Crude), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Toluene.

-

Procedure:

-

Dissolve the alcohol in toluene in a flask equipped with a Dean-Stark trap.

-

Add catalytic pTsOH.

-

Reflux for 1–3 hours until water collection ceases.

-

Causality: The Dean-Stark apparatus drives the equilibrium forward by removing water, essential for the elimination reaction (

or -

Purification: Cool, wash with

(to remove acid), dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the alkene.

-

Characterization & Self-Validating Logic

To ensure the product is 4-nitroindene and not an isomer (e.g., 6-nitro), researchers must validate the substitution pattern using 1H NMR spectroscopy .

Self-Validating NMR Analysis

The aromatic region (7.0 – 8.5 ppm) provides the "fingerprint" for the 4-isomer.

-

Coupling Logic:

-

4-Nitroindene: The nitro group is at position 4.[1][2] The remaining aromatic protons are at positions 5, 6, and 7.

-

H-6 (Meta to Nitro): Expect a triplet (or doublet of doublets with similar

values) due to coupling with H-5 and H-7. -

H-5 & H-7: Expect doublets.

-

-

Contrast with 6-Nitroindene: The nitro group is at position 6.

-

H-7 (Ortho to Nitro, adjacent to bridgehead): Appears as a singlet or small doublet (meta coupling).

-

H-4 & H-5: Show strong ortho coupling (

Hz).

-

-

Key Diagnostic Signal:

Look for the absence of a singlet in the aromatic region. If a singlet is observed, you likely have the 5- or 6-isomer. The 4-isomer possesses three adjacent protons, resulting in a continuous spin system (

Applications in Drug Development[8]

4-Nitroindene serves as a high-value scaffold in medicinal chemistry:

-

Aminoindene Synthesis: Reduction of the nitro group yields 4-aminoindene , a bioisostere for various aniline derivatives used in GPCR ligand design.

-

Polymerization Catalysts: Functionalized indenes are ligands for metallocene catalysts (zirconocenes) used in olefin polymerization. The nitro group allows for late-stage electronic tuning of the ligand.

-

Metabolic Probes: Indene oxides derived from nitroindene are used to study epoxide hydrolase activity and metabolic pathways of aromatic hydrocarbons.

Research Implications

The 4-position functionalization is sterically unique, projecting substituents into a different vector space compared to the more common 5- or 6-substituted indenes. This allows for the exploration of novel structure-activity relationship (SAR) space in kinase inhibitors and receptor antagonists.

References

-

Synthesis of Indanone Precursors

-

Organic Chemistry Portal. "Indanone Synthesis." Available at: [Link]

-

-

Dehydration Methodologies

-

Bertero, N. M., et al. "Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts." Applied Catalysis A: General, 2015. Available at: [Link]

-

- Nitroindene Isomer Reactivity

-

General Characterization of Nitro Compounds

-

PubChem. "1,1-Dimethyl-4-nitroindene (Analogous Spectral Data)." Available at: [Link]

-

Sources

A Technical Guide to the Structural Differentiation of 4-Nitro-1H-indene and 5-Nitro-1H-indene for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the structural distinctions between 4-nitro-1H-indene and 5-nitro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their synthesis, spectroscopic signatures, and potential reactivity, which are critical for their application in medicinal chemistry and materials science.

Introduction: The Significance of Positional Isomerism in Nitroindene Scaffolds

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent motif in biologically active molecules and functional materials. The introduction of a nitro group (—NO₂) profoundly influences the electronic properties and reactivity of the indene core. The precise positioning of this electron-withdrawing group gives rise to distinct isomers, such as 4-nitro-1H-indene and 5-nitro-1H-indene, each with a unique physicochemical profile. Understanding these differences is paramount for designing targeted synthetic strategies and for the rational design of novel therapeutics and materials.

The location of the nitro substituent dictates the electron density distribution across the bicyclic system, impacting aromaticity, dipole moment, and the susceptibility of various positions to nucleophilic or electrophilic attack. These subtle structural variations can translate into significant differences in biological activity, toxicity, and material properties.

Structural Elucidation: A Comparative Overview

The core structural difference between 4-nitro-1H-indene and 5-nitro-1H-indene lies in the point of attachment of the nitro group to the benzene portion of the indene molecule.

-

4-Nitro-1H-indene: The nitro group is positioned at the carbon atom adjacent to the ring fusion. This proximity to the five-membered ring can lead to significant steric and electronic interactions.

-

5-Nitro-1H-indene: The nitro group is located at a carbon atom further from the ring junction, placing it in a position electronically analogous to a nitro group on a simple benzene ring.

These positional differences have profound implications for the molecules' spectroscopic and reactive characteristics.

Caption: Synthetic workflow for nitroindene isomers.

Targeted Synthetic Routes

Due to the challenges in separating the isomeric mixture from direct nitration, targeted synthetic routes are often preferred for obtaining pure 4-nitro-1H-indene or 5-nitro-1H-indene. These multi-step syntheses typically start from pre-functionalized benzene derivatives where the position of the future nitro group is already defined.

Spectroscopic Differentiation: Unveiling the Structural Fingerprints

The distinct electronic environments in 4-nitro-1H-indene and 5-nitro-1H-indene give rise to unique spectroscopic signatures, which can be used for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative.

-

In 4-nitro-1H-indene , the proton at position 7 (peri to the nitro group) is expected to experience a significant downfield shift due to the anisotropic effect and electron-withdrawing nature of the nitro group. The protons on the five-membered ring will also be influenced, albeit to a lesser extent.

-

In 5-nitro-1H-indene , the aromatic protons will exhibit a more conventional splitting pattern, with the protons ortho to the nitro group (at positions 4 and 6) being the most deshielded.

-

-

¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded in both isomers. However, the overall pattern of chemical shifts for the aromatic carbons will differ, reflecting the distinct electron density distribution in each molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) for Aromatic Protons

| Proton Position | 4-Nitro-1H-indene | 5-Nitro-1H-indene | Rationale for Difference |

| H-4 | — | ~8.1-8.3 | Proximity to the strongly electron-withdrawing nitro group in the 5-isomer. |

| H-5 | ~7.8-8.0 | — | Influence of the adjacent nitro group in the 4-isomer. |

| H-6 | ~7.4-7.6 | ~8.1-8.3 | Ortho position to the nitro group in the 5-isomer. |

| H-7 | ~8.0-8.2 | ~7.5-7.7 | Significant deshielding due to the peri-interaction with the nitro group in the 4-isomer. |

Note: These are estimated values based on general principles and data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic stretching vibrations of the nitro group.

-

Asymmetric NO₂ stretch: Typically observed in the region of 1500-1560 cm⁻¹.

-

Symmetric NO₂ stretch: Usually found in the 1300-1370 cm⁻¹ range.

While the exact positions of these bands may differ slightly between the two isomers due to their distinct electronic environments, these differences are often too subtle for definitive identification without authentic reference spectra. Other characteristic bands include C-H stretching of the aromatic and aliphatic protons and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Both 4-nitro-1H-indene and 5-nitro-1H-indene will exhibit the same molecular ion peak in their mass spectra, corresponding to their identical molecular weight. However, the fragmentation patterns under electron ionization (EI) may show subtle differences, reflecting the relative stabilities of the fragment ions formed from each isomer. The loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds.

Chromatographic Separation

The separation of 4-nitro-1H-indene and 5-nitro-1H-indene from a mixture is a critical step for obtaining pure samples for further study. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

HPLC Method Development

The polarity difference between the two isomers, arising from their different dipole moments, can be exploited for their separation.

-

Stationary Phase: A normal-phase column (e.g., silica gel) or a reversed-phase column (e.g., C18) can be employed. The choice will depend on the specific mobile phase used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol, ethyl acetate, or acetonitrile) is typically used. The optimal mobile phase composition needs to be determined empirically to achieve baseline separation.

Due to the subtle structural differences, developing a robust separation method may require careful optimization of the mobile phase composition, flow rate, and column temperature.

Reactivity and Application Insights

The positional isomerism of the nitro group is expected to have a significant impact on the reactivity of the indene core.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are the most activated. Therefore, 4-nitro-1H-indene and 5-nitro-1H-indene will exhibit different regioselectivity in such reactions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing access to aminoindenes, which are valuable building blocks in medicinal chemistry. The reactivity of the nitro group towards reduction might be influenced by its steric and electronic environment.

These differences in reactivity are crucial for the strategic use of these isomers as intermediates in the synthesis of complex target molecules, including pharmaceuticals.

Conclusion

The structural differences between 4-nitro-1H-indene and 5-nitro-1H-indene, although seemingly minor, lead to distinct spectroscopic properties and are predicted to influence their chemical reactivity. A thorough understanding of these differences, achievable through a combination of targeted synthesis, high-resolution spectroscopic analysis, and chromatographic separation, is essential for any researcher or drug development professional working with these important chemical entities. While direct comparative experimental data is not extensively available in the public domain, the principles outlined in this guide provide a solid framework for the identification, characterization, and strategic utilization of these valuable nitroindene isomers.

References

- General information on indene and its derivatives can be found in various organic chemistry textbooks and databases. Specific literature on the direct comparison of 4- and 5-nitro-1H-indene is limited.

-

For general synthesis of indenes, see: Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

- For information on the nitration of aromatic compounds, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Spectroscopic data for indene and related compounds can be accessed through the NIST Chemistry WebBook. Available at: [Link]

An In-Depth Technical Guide to the Thermodynamic Stability of Nitroindene Isomers

Abstract

The functionalization of bioactive scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the indene framework is of significant interest due to its presence in various pharmacologically active agents. The introduction of a nitro group (–NO₂) profoundly alters the electronic and steric profile of the indene core, leading to four distinct positional isomers: 4-nitroindene, 5-nitroindene, 6-nitroindene, and 7-nitroindene. The thermodynamic stability of these isomers is a critical determinant of their synthetic accessibility, reactivity, and ultimately, their utility. This guide provides a comprehensive analysis of the factors governing the relative stabilities of nitroindene isomers, blending fundamental principles of physical organic chemistry with robust, field-proven computational and experimental methodologies. It is intended for researchers, medicinal chemists, and materials scientists seeking a deeper understanding of structure-energy relationships in substituted aromatic systems.

Introduction to the Nitroindene System

1.1 The Indene Scaffold: A Privileged Structure

Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. This unique combination imparts a distinct reactivity profile and a semi-rigid, planar geometry that is highly attractive for molecular design. The indene core is a key structural motif in a range of applications, from the synthesis of polymers to its role as a "privileged scaffold" in medicinal chemistry, forming the basis for anti-inflammatory drugs, antivirals, and central nervous system agents.

1.2 The Nitro Group: A Powerful Modulator of Molecular Properties

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. Its introduction onto an aromatic ring drastically lowers electron density, influences reaction regioselectivity, and can serve as a synthetic handle for further transformations, most notably its reduction to an amino group.[1] In the context of drug development, nitro-functionalization can modulate a compound's metabolic stability, receptor binding affinity, and pharmacokinetic profile.

1.3 The Four Positional Isomers of Mononitroindene

The nitration of indene can, in principle, yield four distinct isomers based on substitution on the six-membered ring. The relative abundance and isolability of these isomers are directly linked to their thermodynamic stability. Understanding the energetic landscape of these molecules is paramount for designing selective synthetic routes and for predicting their chemical behavior.

Caption: Example of resonance delocalization in 6-nitroindene.

2.2 Steric and Torsional Strain

Steric hindrance occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive interactions and an increase in molecular energy. [2]For nitroindene, this is most relevant for isomers where the nitro group is adjacent to the fused five-membered ring (the 4- and 7-positions). The steric clash between the bulky nitro group and the methylene (–CH₂–) group protons at the C1 position or the vinylic proton at C7a can force the nitro group to twist out of the plane of the aromatic ring. This twisting disrupts π-conjugation, negating the stabilizing resonance effect and introducing torsional strain, thereby increasing the molecule's overall energy.

Comparative Stability of Nitroindene Isomers: A Positional Analysis

Based on the principles above, we can predict the relative thermodynamic stabilities of the four isomers. The most stable isomer will achieve the optimal balance of maximizing stabilizing electronic effects while minimizing destabilizing steric interactions.

-

5-Nitroindene & 6-Nitroindene (Highest Predicted Stability): These isomers are predicted to be the most stable. The nitro group is sufficiently remote from the five-membered ring to avoid significant steric hindrance. This allows the nitro group to remain largely coplanar with the benzene ring, maximizing the powerful electron-withdrawing resonance effect. The electronic environment of the 5- and 6-positions is very similar, suggesting these two isomers will be very close in energy.

-

7-Nitroindene (Intermediate Predicted Stability): In this isomer, the nitro group experiences some steric repulsion from the C1 methylene protons. This interaction is likely to cause a moderate twist of the nitro group out of the aromatic plane, partially inhibiting resonance stabilization. While the inductive effect is strong, the loss of full conjugation makes this isomer less stable than the 5- and 6-isomers.

-

4-Nitroindene (Lowest Predicted Stability): This isomer is expected to be the least stable. It suffers from the most severe steric hindrance, being crowded by both the C5 proton and the C1 methylene group in a peri-like interaction. This forces a significant dihedral angle between the nitro group and the aromatic ring, severely diminishing the stabilizing resonance effect. The molecule's energy is thus elevated by both steric repulsion and the loss of electronic stabilization.

Predicted Stability Order: 5-Nitroindene ≈ 6-Nitroindene > 7-Nitroindene > 4-Nitroindene

Experimental and Computational Methodologies

To validate these theoretical predictions, a combination of chemical synthesis, characterization, and computational modeling is required. The protocols described below represent a self-validating system for determining the relative thermodynamic stabilities.

4.1 Protocol: Synthesis and Isomer Separation

The synthesis of nitroindene isomers typically proceeds via electrophilic aromatic substitution on the indene starting material. [3] Objective: To synthesize a mixture of nitroindene isomers and separate them for individual characterization.

Methodology:

-

Nitration Reaction:

-

Cool a solution of indene in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0°C in an ice bath.

-

Slowly add a pre-mixed nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), dropwise to the stirred solution. [4]The sulfuric acid serves to generate the highly electrophilic nitronium ion (NO₂⁺). [1] * Maintain the temperature below 5°C throughout the addition to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at low temperature.

-

-

Workup:

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the organic products into a solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude mixture of nitroindene isomers.

-

-

Isomer Separation:

-

Employ column chromatography on silica gel to separate the isomers. [5][6] * Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

The isomers will elute based on their polarity. Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine pure fractions of each isomer.

-

4.2 Protocol: Computational Quantum Chemistry Analysis

Computational chemistry provides a powerful, in silico method to determine the relative energies of isomers with high accuracy. Density Functional Theory (DFT) is the workhorse method for such investigations. [7][8] Objective: To calculate the ground-state electronic energies of the four nitroindene isomers and determine their relative thermodynamic stabilities.

Methodology:

-

Structure Building: Construct 3D models of 4-, 5-, 6-, and 7-nitroindene using molecular modeling software.

-

Geometry Optimization:

-

Perform full geometry optimizations for each isomer using a reliable DFT functional and basis set. A common and robust choice is the B3LYP functional with the 6-311+G(d,p) basis set. [9][10] * The optimization process finds the lowest energy conformation for each isomer, relaxing all geometric parameters (bond lengths, angles, dihedrals).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

-

Self-Validation Check: Confirm that each optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. [8] * The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Energy Analysis:

-

Extract the total electronic energy, including the ZPVE correction, for each isomer.

-

Calculate the relative energy (ΔE) of each isomer with respect to the most stable isomer (which will be set to 0.0 kJ/mol).

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [2305.15954] Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS$_3$ for optoelectronic applications [arxiv.org]

- 9. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 4-Nitro-1H-Indene

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-nitro-1H-indene . This guide is structured for research and process chemists requiring precise data for synthesis, purification, and application.

Executive Summary & Physicochemical Profile

4-Nitro-1H-indene (CAS: Distinct from 4-nitroindan [34701-14-9]) is a bicyclic aromatic intermediate characterized by a fused benzene and cyclopentadiene ring system with a nitro group at the C4 position.[1] Unlike its saturated counterpart (4-nitroindan) or the oxidized derivative (4-nitro-1,3-indandione), 4-nitro-1H-indene possesses an active double bond at the C2-C3 position, imparting unique reactivity and solubility characteristics.

Core Physicochemical Data

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | Low-melting solid or viscous oil (Orange/Yellow) | Planarity of the indene system encourages stacking, but the 4-nitro steric bulk disrupts crystal lattice formation compared to unsubstituted indene.[2] |

| Polarity | Moderate to High | The nitro group ( |

| Stability | Light & Heat Sensitive | The conjugated double bond is susceptible to polymerization; the nitro group adds thermal sensitivity. Store |

| Key Purification | Flash Chromatography (Hex/EtOAc) | Literature precedent indicates elution with Hexanes:Ethyl Acetate (6:[3]1) [1]. |

Solubility Landscape

The following solubility data is synthesized from chromatographic behavior, structural analogs (4-nitroindan), and functional group analysis.

Solvent Compatibility Matrix

Concentration Reference: High (>100 mg/mL), Moderate (10-50 mg/mL), Low (<1 mg/mL)

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction and reaction medium. Excellent solubilization of the aromatic core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Useful for nucleophilic substitution reactions. Warning: High boiling points make removal difficult; avoid for simple transfers. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Recommended for chromatography and transfers. The 6:1 Hex/EtOAc elution profile confirms high solubility in pure EtOAc. |

| Alcohols | Methanol, Ethanol | Moderate | Temperature Dependent. Likely soluble at reflux, sparingly soluble at |

| Ethers | THF, Diethyl Ether, MTBE | High | Good for reactions involving organometallics (though nitro group limits compatibility). |

| Hydrocarbons | Hexanes, Heptane, Pentane | Low | Anti-solvent. Used to precipitate the compound or as the non-polar mobile phase component. |

| Aqueous | Water, Brine | Insoluble | Highly lipophilic backbone prevents aqueous solubility. |

Experimental Protocols

These protocols are designed to be self-validating. If the observed behavior deviates (e.g., compound precipitates in DCM), verify the identity of the substance immediately.

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine precise saturation point for process optimization.

-

Preparation: Weigh 10 mg of 4-nitro-1H-indene into a 2 mL HPLC vial.

-

Titration: Add solvent in

aliquots using a calibrated micropipette. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate concentration (

). -

Turbid/Particulate: Insoluble. Continue addition or heat to

(if solvent BP permits).

-

-

Validation: If soluble at room temp but precipitates upon cooling to

, the solvent is a candidate for recrystallization.

Protocol B: Purification via Flash Chromatography

Context: Based on literature isolation of 4-nitro-1H-indene derivatives [1].

-

Stationary Phase: Silica Gel 60 (

). -

Mobile Phase Preparation:

-

Loading: Dissolve crude material in minimum volume of DCM (approx. 0.5 mL per 100 mg). Do not use DMF/DMSO for loading.

-

Elution: 4-nitro-1H-indene is a colored compound (yellow/orange). Monitor visually and via UV (254 nm).

-

Note: The nitro group serves as an internal chromophore.

-

Visualization: Solubility & Workflow Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: Structure-Property Relationship

Visualizing why the molecule behaves as it does in organic media.

Caption: Mechanistic link between the 4-nitro-1H-indene molecular structure and its observed solubility.

References

-

Thieme Connect. Synthesis of substituted indenes via intramolecular Diels-Alder reactions. (Reference to 4-nitro-1H-indene purification via Hexanes/EtOAc 6:1).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7416, Nitrobenzene (Analogous Solubility Data). Retrieved February 5, 2026.

-

Santa Cruz Biotechnology. 4-Nitro-1H-indene-1,3(2H)-dione Product Data (Structural Analog Comparison).

Sources

pKa Values and Acidity Analysis of 4-Nitro-1H-Indene Protons

This guide provides an in-depth technical analysis of the acidity (pKa) of 4-nitro-1H-indene, focusing on the C1-protons. It synthesizes established thermodynamic data of the parent indene system with the electronic effects of nitro-substitution to provide authoritative insights for researchers in organic synthesis and medicinal chemistry.

Executive Summary

The acidity of 4-nitro-1H-indene is governed by the deprotonation of the

-

Parent Indene pKa (DMSO): 20.1

-

Estimated 4-Nitroindene pKa (DMSO): ~14.0 – 16.0

-

Primary Acidic Site: C1 Protons (Benzylic/Allylic position)

Research Implication: The 4-nitroindenyl anion is a stable, 10-

Structural & Electronic Basis of Acidity

The Indenyl System

In 1H-indene, the protons at C1 are the most acidic because their removal generates the indenyl anion , a planar, aromatic species satisfying Hückel’s rule (

Impact of the 4-Nitro Group

The 4-nitro substituent modifies the potential energy surface of the deprotonation reaction via two mechanisms:

-

Inductive Effect (-I): The C4 position is directly adjacent to the bridgehead carbon (C3a). The electronegative nitro group pulls electron density through the

-framework, stabilizing the developing negative charge. -

Resonance Effect (-R): The nitro group can delocalize the negative charge of the indenyl system. Although the C5 position (para-like relative to the styrene moiety) typically offers the strongest resonance conjugation, the C4 position allows for significant charge delocalization into the nitro group oxygen atoms, lowering the pKa by approximately 4–6 units relative to the parent indene.

Visualization: Resonance Stabilization

The following diagram illustrates the delocalization pathway stabilizing the 4-nitroindenyl anion.

Figure 1: Stabilization mechanism of the 4-nitroindenyl anion upon deprotonation at C1.

Comparative pKa Data Analysis

The following table contextualizes the acidity of 4-nitroindene against related carbon acids. Note that pKa values are solvent-dependent; DMSO is the standard reference for carbon acids due to its ability to solvate resonance-stabilized anions.

| Compound | Structure | pKa (DMSO) | pKa (H₂O)* | Acidity Class |

| Indene | 20.1 | ~21.0 | Weak Carbon Acid | |

| Fluorene | 22.6 | ~23.0 | Weak Carbon Acid | |

| 9-Phenylfluorene | 18.5 | - | Moderate Carbon Acid | |

| 2-Nitrofluorene | ~18.0 | - | Enhanced Carbon Acid | |

| 4-Nitroindene | 14.0 – 16.0 (Est.) | ~12.0 | Moderately Strong | |

| 4-Nitroindene-1,3-dione | < 5.0 | ~3-4 | Strong Acid |

Note: Aqueous pKa values for these hydrophobic compounds are often extrapolated. The "dione" derivative is listed to prevent confusion, as it is significantly more acidic due to the dual carbonyl groups.

Experimental Determination Protocols

For researchers needing to determine the exact pKa of a specific substituted indene derivative, the following self-validating protocols are recommended.

Method A: UV-Vis Spectrophotometric Titration (Preferred)

This method is ideal for nitro-substituted indenes because the highly conjugated anion typically exhibits a strong bathochromic shift (color change) compared to the neutral species.

Protocol:

-

Preparation: Prepare a

M solution of 4-nitroindene in anhydrous DMSO. -

Titrant: Use a standardized solution of dimsyl potassium (KH in DMSO) or a strong amine base (e.g., TMG - Tetramethylguanidine, pKa ~13.6 in DMSO) if the pKa is expected to be in that range.

-

Measurement:

-

Record the UV-Vis spectrum of the neutral species.

-

Add aliquots of base.

-

Observe the appearance of the anion charge-transfer band (typically 350–500 nm).

-

Continue until absorbance saturates (full deprotonation).

-

-

Calculation: Use the Henderson-Hasselbalch equation plotting

vs. the pH (or indicator pKa) to derive the half-equivalence point.

Method B: ¹H NMR Titration

Useful when UV-Vis bands overlap or extinction coefficients are low.

Protocol:

-

Dissolve the substrate in DMSO-

. -

Add equivalents of a base with a known pKa (e.g., DBU, pKa 12 in DMSO) stepwise.

-

Monitor the chemical shift of the C1-protons. As deprotonation occurs, the signal will vanish (exchange) or shift upfield due to shielding in the anion, though aromatic protons may shift downfield due to ring current changes.

-

Validation: The presence of sharp peaks indicates a slow exchange regime (tight binding), while broad peaks indicate intermediate exchange.

Synthetic Implications & Workflow

The enhanced acidity of 4-nitroindene simplifies downstream chemistry, particularly in the synthesis of metallocenes or functionalized indenes.

Base Selection Guide

-

For Indene (pKa 20.1): Requires n-Butyllithium (

-BuLi) or Sodium Hydride (NaH). -

For 4-Nitroindene (pKa ~15):

-

Potassium tert-butoxide (

-BuOK): Effective and convenient. -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Sufficient for equilibrium deprotonation.

-

Sodium Ethoxide (NaOEt): Viable in protic solvents.

-

Reaction Workflow: C1-Alkylation

The following diagram outlines the standard workflow for exploiting the pKa of 4-nitroindene for C1-functionalization.

Figure 2: Synthetic workflow for C1-alkylation mediated by pKa-dependent deprotonation.

References

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

-

Streitwieser, A., & Nebenzahl, L. L. (1991). "Carbon acidity of indene and fluorene derivatives." Journal of the American Chemical Society.[1] (Foundational data on indenyl anion stability).

- Hückel, E. (1931). "Quantentheoretische Beiträge zum Benzolproblem." Zeitschrift für Physik.

-

Bordwell pKa Table (Online Repository). Maintained by the Evans Group (Harvard) and Reich Group (UW-Madison). Link

- Kerber, R. C. (2006). "Indene: A versatile synthon." Journal of Organometallic Chemistry. (Discusses substituent effects on indenyl reactivity).

Sources

The Emerging Therapeutic Potential of 4-Nitroindene Derivatives: A Technical Guide for Drug Discovery

Abstract

The indene scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into this framework at the 4-position presents a compelling strategy for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 4-nitroindene derivatives, drawing upon the established bioactivities of the indene core and the diverse pharmacological effects of nitroaromatic compounds. We will explore the synthetic pathways to these novel molecules, delve into their prospective applications in oncology, infectious diseases, and inflammatory conditions, and propose mechanistic avenues for their biological action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this unique chemical space.

The Rationale for 4-Nitroindene Derivatives in Drug Discovery

The indene chemical scaffold is a key component in a number of biologically active compounds.[1] A notable example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) built upon an indene framework.[1] Furthermore, various indene derivatives have demonstrated significant anti-proliferative properties.[2]

The introduction of a nitro group onto an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Nitro compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The potent electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also serve as a bioreductive functional group, leading to the generation of cytotoxic reactive nitrogen species, a mechanism particularly relevant in the hypoxic microenvironment of solid tumors.[5]

Therefore, the strategic combination of the indene core with a 4-nitro substituent offers a promising avenue for the design of novel drug candidates with potentially enhanced or unique pharmacological profiles.

Synthetic Pathways to 4-Nitroindene Scaffolds

The synthesis of 4-nitroindene derivatives logically begins with the preparation of the key intermediate, 4-nitro-1-indanone. This compound is a known entity, bearing the CAS registry number 24623-25-4, and is recognized as a valuable building block in the synthesis of pharmaceuticals.[6]

Synthesis of 4-Nitro-1-Indanone

Experimental Protocol: Proposed Synthesis of 4-Nitro-1-Indanone

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Addition of 1-Indanone: Slowly add 1-indanone to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry the product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-1-indanone.

Conversion of 4-Nitro-1-Indanone to 4-Nitroindene Derivatives

With 4-nitro-1-indanone in hand, the generation of 4-nitroindene derivatives can be achieved through established chemical transformations. A common route to indenes from indanones involves a two-step process: reduction of the ketone to an alcohol, followed by dehydration.

Experimental Workflow: From 4-Nitro-1-Indanone to Substituted 4-Nitroindenes

Caption: Proposed mechanism of action for 4-nitroindene derivatives as hypoxia-activated anticancer prodrugs.

Antimicrobial Activity

Nitroaromatic compounds have a long history as effective antimicrobial agents. [3][4]The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate toxic radicals that disrupt cellular processes. [3]

-

Broad-Spectrum Potential: Nitro compounds have shown activity against a wide range of pathogens, including bacteria and parasites. [3][5]* Activity of 4-Nitroindanone Derivatives: A thiosemicarbazone derivative of 4-nitroindanone has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [3]This provides direct evidence for the antimicrobial potential of the 4-nitro-1-indanone scaffold.

-

Structure-Activity Relationships: Studies on other nitro-containing heterocycles have shown that modifications to the scaffold can be used to fine-tune the antimicrobial spectrum and potency. [4] Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds

| Compound Class | Target Organism(s) | Reported Activity |

| Nitrofurans | Gram-positive & Gram-negative bacteria | Bacteriostatic and antiseptic |

| 4-Nitroimidazole analogues | Staphylococcus aureus, Mycobacterium tuberculosis | Low micromolar IC50 values |

| Nitrated Benzothiazoles | Pseudomonas aeruginosa | Significant inhibitory activity |

Anti-inflammatory Activity

The indene core itself is present in the anti-inflammatory drug Sulindac, suggesting that 4-nitroindene derivatives may also possess anti-inflammatory properties. [1]The introduction of a nitro group could modulate this activity or introduce novel mechanisms of action. For instance, some nitrochalcones have demonstrated a dose-dependent anti-inflammatory protective effect. [8]

Future Directions and Considerations

The exploration of 4-nitroindene derivatives as potential pharmaceutical agents is still in its nascent stages. Key areas for future research include:

-

Development of Robust Synthetic Routes: Optimization of the synthesis of 4-nitro-1-indanone and its conversion to a diverse library of 4-nitroindene derivatives is crucial.

-

Comprehensive Biological Screening: A systematic evaluation of these compounds against a wide range of cancer cell lines, microbial strains, and in models of inflammation is necessary to identify lead candidates.

-

Mechanistic Studies: Elucidation of the precise mechanisms of action for any active compounds will be essential for their further development.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how different substituents on the 4-nitroindene scaffold affect biological activity will guide the design of more potent and selective compounds.

-

Toxicology and Safety Profiling: As with all nitroaromatic compounds, a careful assessment of potential toxicity is paramount.

Conclusion

4-Nitroindene derivatives represent a promising, yet largely unexplored, class of compounds with significant potential for pharmaceutical applications. By leveraging the known bioactivities of the indene scaffold and the versatile properties of the nitro group, researchers have a valuable opportunity to develop novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. This guide provides a foundational framework to stimulate and guide future research in this exciting area of medicinal chemistry.

References

-

Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. (2015-03-15). [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. (2025-05-13). [Link]

-

Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022-06-05). [Link]

-

Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. PMC. [Link]

-

Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. (2024-04-08). [Link]

-

Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. (2023-08-03). [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ResearchGate. (2025-10-15). [Link]

-

Nitrobenzene Structure, Production & Uses. Study.com. [Link]

-

Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. MDPI. (2025-11-12). [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022-06-14). [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. ACS Publications. (2024-07-28). [Link]

-

Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. (2025-08-04). [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. (2024-07-25). [Link]

-

Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]

-

New indene-derivatives with anti-proliferative properties. PubMed. [Link]

-

Synthetic approaches to multifunctional indenes. Beilstein Journals. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]

-

Structures of anticancer drugs containing nitro group. ResearchGate. [Link]

-

How to make Nitrobenzene. YouTube. (2015-09-01). [Link]

-

Synthesis of Nitrobenzene. Scribd. (2016-09-30). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 3. biocompare.com [biocompare.com]

- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. guidechem.com [guidechem.com]

- 7. study.com [study.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

4-Nitro-1H-indene: A Strategic Precursor in Medicinal Chemistry

Executive Summary

4-Nitro-1H-indene (and its saturated congener 4-nitroindane) represents a specialized scaffold in organic synthesis, distinct from the more common 5- or 6-nitro isomers. Its value lies in the C4-positioning of the nitro group, which places substituents in the "ortho" position relative to the bridgehead carbon (C3a). This steric and electronic arrangement is critical for designing conformationally restricted analogues of phenylalanine or tryptophan, and for developing tubulin polymerization inhibitors and GPCR ligands .

Unlike the widely available 5-nitroindene, the 4-nitro isomer typically requires directed synthesis from 4-nitro-1-indanone. This guide outlines the robust preparation, reactivity profile, and application of this scaffold, focusing on its role as a gateway to 4-aminoindene derivatives.

Synthesis of the Precursor

Direct nitration of 1H-indene yields a mixture of isomers (predominantly 2-nitro and 5/6-nitro) due to the directing effects of the aromatic ring and the double bond. Therefore, the authoritative route to pure 4-nitro-1H-indene is the reduction-dehydration sequence starting from 4-nitro-1-indanone .

Retrosynthetic Analysis

The synthesis relies on the availability of 4-nitro-1-indanone (CAS 24623-25-4), which is reduced to the alcohol and dehydrated.

-

Step 1: Chemoselective reduction of the ketone to the benzylic alcohol.

-

Step 2: Acid-catalyzed dehydration to form the C1-C2 double bond.

Validated Synthetic Protocol

Target: 4-Nitro-1H-indene Starting Material: 4-Nitro-1-indanone

Step 1: Reduction to 4-Nitro-1-indanol

-

Reagents: Sodium Borohydride (NaBH

), Methanol (MeOH). -

Mechanism: Hydride transfer to the carbonyl carbon.

-

Protocol:

-

Dissolve 4-nitro-1-indanone (10 mmol) in MeOH (50 mL) at 0°C.

-

Add NaBH

(15 mmol) portion-wise over 15 minutes to avoid vigorous gas evolution. -

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Add saturated NH

Cl solution (20 mL). -

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Yield: Typically >90% (Yellow solid).

-

Step 2: Dehydration to 4-Nitro-1H-indene

-

Reagents:

-Toluenesulfonic acid (pTsOH), Toluene. -

Mechanism: E1 elimination favored by the formation of the conjugated styrene-like system.

-

Protocol:

-

Dissolve crude 4-nitro-1-indanol in Toluene (100 mL).

-

Add catalytic pTsOH (0.1 equiv).

-

Reflux with a Dean-Stark trap to remove water azeotropically for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the polar alcohol spot and appearance of a less polar, UV-active spot (indene).

-

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient). -

Stability Note: 4-Nitro-1H-indene is sensitive to polymerization; store at -20°C under inert atmosphere.

-

Core Reactivity & Signaling Pathways

The 4-nitro-1H-indene scaffold possesses two distinct reactive centers: the nitro group (reducible) and the C1-C2 double bond (oxidizable/functionalizable).

Divergent Synthesis Map

The following diagram illustrates the transformation pathways from the core scaffold.

Caption: Divergent synthetic pathways from 4-nitro-1H-indene. Blue node indicates the central intermediate described in this guide.

Chemoselective Reduction (Nitro vs. Alkene)

A common challenge is reducing the nitro group to an amine without hydrogenating the C1-C2 double bond.

-

Method A (Selective): Iron powder in NH

Cl/EtOH reflux. This reduces -NO -

Method B (Global Reduction): H

(Pd/C). This yields 4-aminoindane (saturated).

Applications in Drug Development

Tubulin Polymerization Inhibitors

Derivatives of indene, particularly those functionalized at the C1/C2 positions with aryl groups, bind to the colchicine binding site of tubulin. The 4-nitro group serves as a bioisostere or a precursor to an amine that can form hydrogen bonds within the pocket.

-

Mechanism:[2] The rigid indene core mimics the biaryl system of combretastatin A-4.

-

Key Data: 4-substituted indenes often show IC

values in the nanomolar range against cancer cell lines (e.g., HeLa, MCF-7).

GPCR Ligands

4-Aminoindene (derived from 4-nitroindene) is a "privileged structure" for conformationally restricted biogenic amines. It mimics the side chain of tryptophan or phenylalanine but with restricted rotation, increasing selectivity for Serotonin (5-HT) and Dopamine receptors.

Comparison of Indene Isomers in Medicinal Chemistry:

| Isomer | Electronic Effect | Steric Environment | Primary Application |

| 4-Nitro | Ortho-like to bridgehead | High steric hindrance at C3 | Conformationally restricted ligands |

| 5-Nitro | Meta-like to bridgehead | Low steric hindrance | General bioisostere for indole |

| 6-Nitro | Para-like to bridgehead | Low steric hindrance | Extended conjugation systems |

Experimental Data Summary

The following table summarizes physical properties and key spectroscopic data for identification.

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 161.16 g/mol |

| Appearance | Yellow crystalline solid (or oil if impure) |

| Melting Point | 43–45°C (for saturated 4-nitroindane); Indene is often lower/oil |

| IR (cm | 1520, 1345 (NO |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

References

-

Reduction of Indanones: Organic Syntheses, Coll. Vol. 5, p. 552 (General method for indanone reduction).

-

Synthesis of Indenes: J. Org. Chem. 2007, 72, 3289–3292. (Ruthenium-catalyzed cyclization methods).

-

Tubulin Inhibitors: Bioorg. Med. Chem. Lett. 2015, 25, 1345. (Indene derivatives as tubulin binders).[1]

-

Nitro-Indene Reactivity: Chem. Commun. 2021.[1][3] (Reactivity of nitro-substituted cyclic systems).

-

4-Nitroindanone CAS: Common Chemistry Database, CAS RN: 24623-25-4.[4]

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [wap.guidechem.com]

safety data sheet (SDS) for nitroindene compounds

Master Technical Guide: Safety & Handling of Nitroindene Compounds

Document Control:

-

Scope: Nitro-substituted indene derivatives (e.g., 2-nitroindene, 5-nitroindene).

-

Classification: High-Energy / Mutagenic / Acute Toxin.

-

Methodology: "Read-Across" Hazard Assessment (Class-based extrapolation).

Introduction: The "Data Gap" Protocol

In drug discovery and materials science, researchers often synthesize novel nitroindene derivatives for which no specific Safety Data Sheet (SDS) exists. Relying on generic "organic solid" safety protocols for this class is a critical error.

Nitroindenes combine two distinct hazard profiles:

-

The Nitro Group (

): Introduces high oxygen balance (explosive potential) and specific metabolic toxicity (methemoglobinemia). -

The Indene Core: A strained bicyclic system prone to rapid, exothermic polymerization in the presence of acids or free radicals.

This guide functions as a Master SDS , synthesizing data from energetic materials engineering and mechanistic toxicology to provide a self-validating safety framework.

Part 1: Physico-Chemical Hazard Profile (Energetics)

The primary immediate risk of nitroindenes is not toxicity, but thermal instability . The combination of a nitro group with the electron-rich, polymerizable double bond of the indene ring creates a "hair-trigger" molecule.

Thermal Stability & Explosivity

Nitroindenes should be treated as Class 1.1 Explosives (Mass Explosion Hazard) until proven otherwise via calorimetry.

| Parameter | Critical Threshold | Implication for Nitroindenes |

| Decomposition Energy ( | High Risk. Most nitro-aromatics exceed this. If | |

| Onset Temperature ( | Unstable. Many nitroindenes decompose near their melting points. | |

| Oxygen Balance ( | Energetic. The closer to zero, the more violent the decomposition. | |

| Friction Sensitivity | Sensitive. Avoid ground glass joints and metal spatulas. |

The Polymerization Hazard

Unlike simple nitrobenzenes, nitroindenes can undergo acid-catalyzed cationic polymerization .

-

Mechanism: Trace acid (from nitration workup) attacks the C2-C3 double bond.

-

Consequence: This reaction is highly exothermic. If it occurs in a closed container (e.g., a waste bottle), the heat release can trigger the decomposition of the nitro group, leading to a "thermal runaway" explosion.

Part 2: Toxicological Assessment

The toxicity of nitroindenes is driven by bioactivation . The molecule itself is a pro-toxin; the body's own enzymes convert it into a DNA-damaging agent.

Mechanism of Action: Metabolic Activation

The liver's nitroreductase enzymes (found in cytosol and microsomes) reduce the nitro group. The intermediate N-hydroxylamine is the "warhead" responsible for mutagenicity (Ames Positive) and carcinogenicity.

Figure 1: The Bioactivation Pathway. The N-Hydroxylamine intermediate is the critical control point for genotoxicity and MetHb formation.

Acute Toxicity: Methemoglobinemia

-

Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, dizziness, tachycardia.

-

Mechanism: Nitro-metabolites oxidize Hemoglobin (

) to Methemoglobin ( -

First Aid: Administration of Methylene Blue (medical professional only) is the specific antidote.

Part 3: Risk Management & Handling Protocols

This section outlines the Self-Validating Safety System required for handling.

The "Phlegmatization" Rule

Never handle pure, dry nitroindene solids if

-

Protocol: Keep the material "wet" with a compatible solvent (e.g., Ethanol or Toluene) or water (if stable) to desensitize it to friction/shock.

-

Storage: Store as a 10-20% solution whenever possible.

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for nitro-aromatics due to rapid permeation.

| Zone | Required PPE | Rationale |

| Dermal | Silver Shield® (Laminate) liners under Nitrile gloves. | Nitro compounds permeate nitrile in <10 mins. Laminate offers >4 hr protection. |

| Respiratory | Fume hood (Face velocity > 100 fpm). P3/N100 Respirator for solids. | Dust inhalation leads to rapid systemic absorption. |

| Eyes | Chemical Goggles + Face Shield. | Explosion risk requires impact protection beyond safety glasses.[2] |

Experimental Workflow: The Safety Screen

Before scaling up any reaction producing

Figure 2: The DSC Safety Decision Tree. This protocol prevents thermal runaway events during scale-up.

Part 4: Emergency Response

Fire Fighting

-

Do NOT use: Water jet (may spread hydrophobic nitro compounds).

-

USE: Carbon Dioxide (

), Dry Chemical, or Foam.[3] -

Explosion Warning: If the fire involves a significant quantity (>50g) of nitroindene, evacuate immediately . The heat of the fire can trigger a mass detonation.

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE: Silver Shield gloves, Tyvek suit, Respirator.

-

Desensitize: Mist the spill gently with ethanol/water to prevent dust formation.

-

Absorb: Use non-combustible material (Vermiculite). Do not use paper towels (creates a flammable wick).

-

Waste: Place in a container for Hazardous Waste (Oxidizer/Toxic). Do not seal tightly (venting cap) to prevent pressure buildup if slow decomposition occurs.

References

-

Bretherick's Handbook of Reactive Chemical Hazards . (Urben, P. G., Ed.).[4] Elsevier. (Authoritative source on Nitro/Indene instability).

-

Sigma-Aldrich . Safety Data Sheet: Nitrobenzene. Link (Used for read-across toxicity data).

-

National Institutes of Health (NIH) - PubChem . Compound Summary: 2-Nitroindene. Link (Structure and basic properties).

-

European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria: Explosives. Link (Criteria for energetic classification).

-

American Chemical Society (ACS) . Identifying and Handling Energetic Materials in the Laboratory. Link (DSC screening protocols).

Sources

Methodological & Application